![molecular formula C12H14F3NO2S B2520006 4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478040-90-3](/img/structure/B2520006.png)
4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazinane-1,1-dione compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Degradation and Stability Studies
Nitisinone, a compound with a trifluoromethyl group and involved in similar research contexts, has been extensively studied for its stability under different conditions. This research is crucial for understanding the environmental impact and degradation pathways of such compounds. A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the stability of nitisinone, identifying major degradation products and their stability. This research contributes to a better understanding of the environmental and medical implications of using compounds with trifluoromethyl groups (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Medicinal Chemistry and Drug Design
The thiazolidinedione (TZD) scaffold, similar to the thiazinane ring in the compound , is extensively explored in medicinal chemistry. Verma, Yadav, and Thareja (2019) reviewed the journey of TZDs as PTP 1B inhibitors, highlighting structural modifications to optimize these compounds for therapeutic uses. This review provides valuable insights into the design and synthesis of molecules for specific therapeutic targets, emphasizing the importance of structural features in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Heterocyclic Compounds in Medicinal Chemistry
Triazine and related heterocyclic compounds have shown a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory effects. These compounds, with structural motifs similar to the compound of interest, serve as a foundation for developing future drugs. The review by Verma, Sinha, and Bansal (2019) emphasizes the pharmacological importance of such heterocyclic nuclei, suggesting a promising avenue for research into compounds like 4-[3-(Trifluoromethyl)benzyl]-1λ⁶,4-thiazinane-1,1-dione (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide derivatives, while structurally distinct, share the principle of utilizing supramolecular self-assembly for applications ranging from nanotechnology to polymer processing. Cantekin, de Greef, and Palmans (2012) reviewed the use of these compounds, highlighting the importance of understanding self-assembly behaviors for developing new materials. Such research could inspire studies on the self-assembly properties of 4-[3-(Trifluoromethyl)benzyl]-1λ⁶,4-thiazinane-1,1-dione for similar applications (Cantekin, de Greef, & Palmans, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-19(17,18)7-5-16/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNWVCXDCNICCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333142 | |
| Record name | 4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478040-90-3 | |
| Record name | 4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




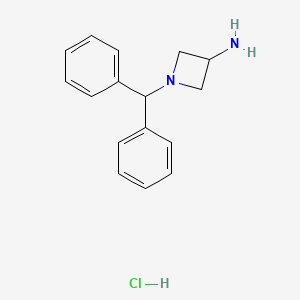
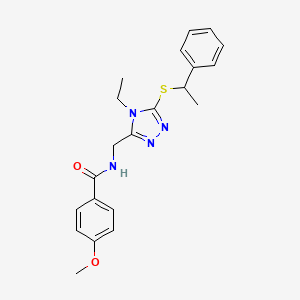
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)
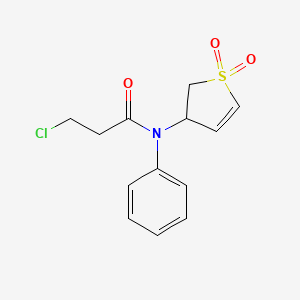
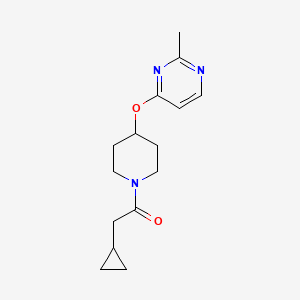
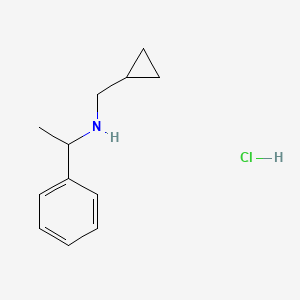


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)